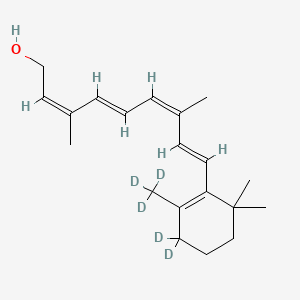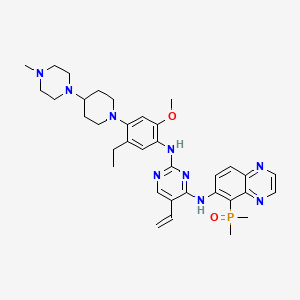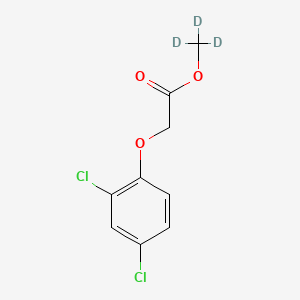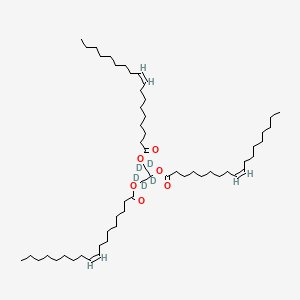
Glyceryl-d5 trioleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triolein-d5 is a deuterium-labeled version of Triolein, a symmetrical triacylglycerol. It is composed of glycerol esterified with three oleic acid molecules, where the hydrogen atoms are replaced with deuterium. This compound is known for its strong antioxidant and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Triolein-d5 can be synthesized through enzymatic esterification. The process involves the reaction of glycerol with oleic acid in the presence of a lipase enzyme, such as Novozym 435. The optimal conditions for this reaction include a temperature of 100°C, a residual pressure of 0.9 kPa, an enzyme dosage of 6%, and a molar ratio of glycerol to oleic acid of 1:3. The reaction typically takes about 8 hours .
Industrial Production Methods: In an industrial setting, Triolein-d5 can be produced using a similar enzymatic esterification process. The crude product is then purified using silica gel column chromatography to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Triolein-d5 undergoes various chemical reactions, including:
Oxidation: Triolein-d5 can be oxidized to form hydroperoxides and other oxidation products.
Reduction: It can be reduced to form glycerol and oleic acid.
Substitution: The ester bonds in Triolein-d5 can be hydrolyzed to form glycerol and oleic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Hydrolysis can be carried out using water or aqueous solutions of acids or bases.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidation products.
Reduction: Glycerol and oleic acid.
Substitution: Glycerol and oleic acid.
Aplicaciones Científicas De Investigación
Triolein-d5 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in various chemical reactions.
Biology: Employed in studies involving lipid metabolism and the role of triacylglycerols in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of biodiesel and other biofuels
Mecanismo De Acción
Triolein-d5 exerts its effects primarily through its antioxidant and anti-inflammatory properties. It reduces the upregulation of matrix metalloproteinase-1 (MMP-1) in dermal fibroblasts, which is induced by reactive oxygen species produced in UVB-irradiated keratinocytes. This action helps in mitigating oxidative stress and inflammation .
Comparación Con Compuestos Similares
Trilinolein: Another triacylglycerol with linoleic acid instead of oleic acid.
Tristearin: A triacylglycerol with stearic acid.
Comparison:
Triolein-d5 vs. Trilinolein: Both compounds exhibit strong antioxidant properties, but Triolein-d5 is more effective in reducing MMP-1 upregulation.
Triolein-d5 vs. Tristearin: Triolein-d5 has better solubility and is more effective in reducing oxidative stress compared to Tristearin.
Triolein-d5 stands out due to its deuterium labeling, which enhances its stability and makes it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C57H104O6 |
|---|---|
Peso molecular |
890.5 g/mol |
Nombre IUPAC |
[1,1,2,3,3-pentadeuterio-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i52D2,53D2,54D |
Clave InChI |
PHYFQTYBJUILEZ-JXYOTKSRSA-N |
SMILES isomérico |
[2H]C(OC(=O)CCCCCCC/C=C\CCCCCCCC)(C(OC(=O)CCCCCCC/C=C\CCCCCCCC)(C(OC(=O)CCCCCCC/C=C\CCCCCCCC)([2H])[2H])[2H])[2H] |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


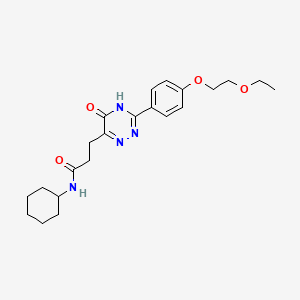
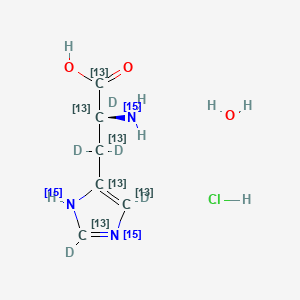
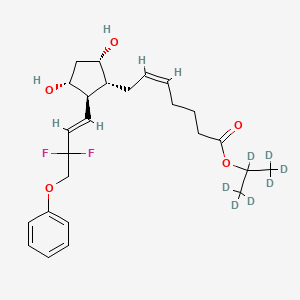
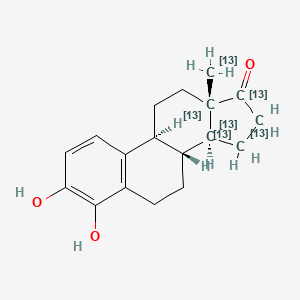
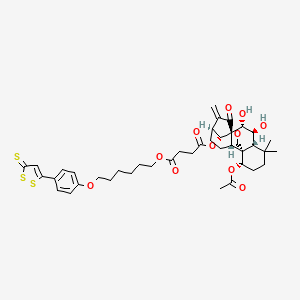
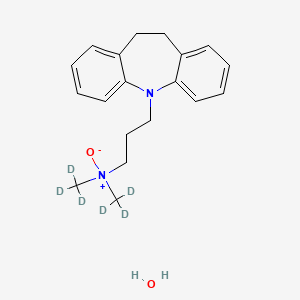
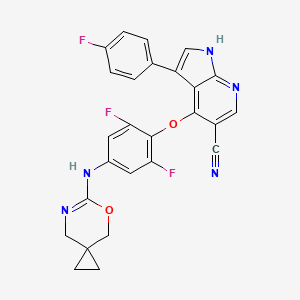
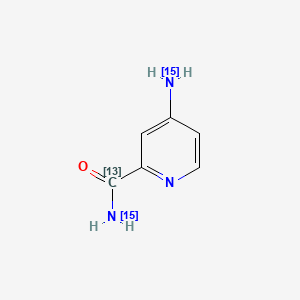

![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
